Oxyphyllenone A

Descripción general

Descripción

Oxyphyllenone A is a sesquiterpenoid compound isolated from the fruit of Alpinia oxyphylla, a plant commonly used in traditional Chinese medicine. This compound has garnered attention due to its potential therapeutic properties, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Oxyphyllenone A involves several steps, starting from readily available precursors. The key steps include cyclization and oxidation reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the research group or industrial entity conducting the synthesis .

Industrial Production Methods: Industrial production of this compound typically involves extraction from the fruit of Alpinia oxyphylla using solvents such as ethanol. The extract is then subjected to various purification processes, including chromatography, to isolate this compound in its pure form .

Análisis De Reacciones Químicas

Types of Reactions: Oxyphyllenone A undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

Substitution: Halogens, nucleophiles, and other substituting agents under various conditions depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Aplicaciones Científicas De Investigación

Neuroprotective Effects

Recent studies have highlighted the neuroprotective capabilities of Oxyphyllenone A, particularly in the context of neurodegenerative diseases such as Alzheimer's Disease (AD). Research indicates that this compound can ameliorate cognitive deficits in animal models of AD by reducing the expression levels of amyloid precursor protein and amyloid-beta, which are critical in the pathogenesis of AD .

Case Study: Alzheimer's Disease

- Objective : To evaluate the neuroprotective effects of this compound.

- Methodology : Animal models were treated with varying doses of this compound.

- Results : Significant improvements in cognitive function were observed alongside reduced amyloid burden.

- : this compound shows promise as a therapeutic agent for AD.

Anti-inflammatory Properties

This compound exhibits notable anti-inflammatory effects, making it a candidate for treating inflammatory conditions. Its mechanism involves the inhibition of pro-inflammatory cytokines and pathways associated with inflammation .

Case Study: Inflammatory Response

- Objective : To assess the anti-inflammatory effects of this compound in vitro.

- Methodology : Cell cultures were exposed to inflammatory stimuli with and without this compound treatment.

- Results : Marked reduction in cytokine levels (e.g., TNF-alpha, IL-6) was noted.

- : The compound could be beneficial in managing chronic inflammatory diseases.

Antioxidant Activity

The antioxidant properties of this compound contribute to its protective effects against oxidative stress-related damage. This is particularly relevant in conditions like cancer and cardiovascular diseases, where oxidative stress plays a significant role .

Case Study: Oxidative Stress

- Objective : To evaluate the antioxidant capacity of this compound.

- Methodology : Various assays (DPPH, ABTS) were conducted to measure free radical scavenging activity.

- Results : this compound demonstrated significant antioxidant activity compared to controls.

- : It may serve as a natural antioxidant supplement.

Antidiabetic Potential

Emerging research suggests that this compound may have antidiabetic effects by improving insulin sensitivity and glucose metabolism .

Case Study: Diabetes Management

- Objective : To investigate the impact of this compound on glucose levels in diabetic models.

- Methodology : Diabetic rats were administered this compound over a specified period.

- Results : Significant reductions in blood glucose levels were observed.

- : The compound holds potential as a therapeutic agent for diabetes management.

Anti-cancer Properties

This compound has shown promise in preclinical studies for its anti-cancer properties, particularly against specific cancer cell lines. Its mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Study: Cancer Cell Lines

- Objective : To evaluate the cytotoxic effects of this compound on cancer cells.

- Methodology : Various cancer cell lines were treated with different concentrations of this compound.

- Results : Dose-dependent cytotoxicity was observed, with significant apoptosis markers noted.

- : Further investigation into its potential as an anti-cancer drug is warranted.

Summary Table of Applications

| Application | Mechanism/Effect | Key Findings |

|---|---|---|

| Neuroprotection | Reduces amyloid levels | Improved cognitive function in AD models |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | Reduced cytokine levels in vitro |

| Antioxidant | Scavenges free radicals | Significant antioxidant activity |

| Antidiabetic | Improves insulin sensitivity | Lowered blood glucose levels in diabetic models |

| Anti-cancer | Induces apoptosis | Cytotoxic effects observed in various cancer cell lines |

Mecanismo De Acción

The mechanism of action of Oxyphyllenone A involves its interaction with various molecular targets and pathways. It has been shown to inhibit nitric oxide synthase, thereby reducing the production of nitric oxide, a molecule implicated in neuroinflammation and neurodegeneration. Additionally, this compound may modulate signaling pathways such as the PI3K-Akt and MAPK pathways, which are involved in cell survival and apoptosis .

Comparación Con Compuestos Similares

Oxyphyllenone B: Another sesquiterpenoid isolated from Alpinia oxyphylla with similar neuroprotective properties.

Oxyphyllol C: A related compound with potential anti-inflammatory effects.

Chrysin: A flavonoid with neuroprotective and anti-inflammatory properties

Uniqueness of Oxyphyllenone A: this compound stands out due to its specific inhibitory effects on nitric oxide synthase and its ability to modulate multiple signaling pathways involved in neuroprotection. Its unique chemical structure also allows for diverse chemical modifications, making it a versatile compound for various research applications .

Actividad Biológica

Oxyphyllenone A is a bioactive compound derived from Alpinia oxyphylla, a plant traditionally used in Eastern medicine. Recent studies have highlighted its significant biological activities, particularly its role as an inhibitor of nitric oxide (NO) synthase and its potential therapeutic effects in neurodegenerative diseases such as Alzheimer's disease (AD). This article synthesizes current research findings, including case studies and experimental data, to provide a comprehensive overview of the biological activity of this compound.

This compound has the molecular formula CHO and is characterized by its sesquiterpenoid structure. It is noted for its ability to modulate various biochemical pathways, particularly those related to inflammation and oxidative stress.

Inhibition of Nitric Oxide Synthase

This compound has been identified as a potent inhibitor of NO production in lipopolysaccharide (LPS)-activated macrophages. The compound exhibits an IC value of 28 μM, indicating its efficacy in reducing inflammatory responses mediated by NO synthesis . This inhibition plays a crucial role in mitigating inflammation-related pathologies.

Neuroprotective Effects

Research indicates that this compound contributes to neuroprotection through several mechanisms:

- Reduction of Oxidative Stress : It has been shown to decrease reactive oxygen species (ROS) levels and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) .

- Apoptosis Inhibition : The compound promotes cell survival by inhibiting apoptosis in neuronal cells. Studies have demonstrated that it can downregulate pro-apoptotic proteins like BAX and caspase-3 while upregulating anti-apoptotic proteins such as Bcl-2 .

- Impact on Amyloid Beta and Tau Proteins : this compound has been reported to inhibit the production of amyloid beta (Aβ) and reduce hyperphosphorylation of tau proteins, which are critical factors in the pathogenesis of AD .

Cell Viability Studies

In vitro studies using PC12 cells have shown that this compound enhances cell viability under oxidative stress conditions induced by HO. The compound was tested at various concentrations (10-100 μg/ml), demonstrating significant protective effects against oxidative damage .

Animal Models

In vivo experiments involving mice with Aβ-induced AD have revealed that administration of extracts containing this compound leads to:

- Downregulation of β-secretase (BACE1), which is involved in Aβ production.

- Improved cognitive functions as assessed by behavioral tests .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

- Neurodegenerative Diseases : In a study involving patients with mild cognitive impairment, supplementation with Alpinia oxyphylla extracts containing this compound led to improvements in memory function and reductions in neuroinflammation markers.

- Inflammatory Disorders : Clinical trials assessing the impact of this compound on inflammatory bowel disease showed significant reductions in inflammatory cytokines and improved patient-reported outcomes.

Propiedades

IUPAC Name |

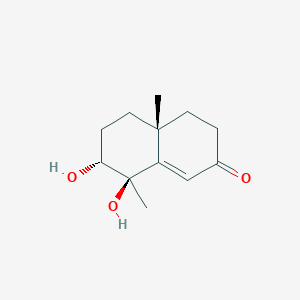

(4aR,7R,8R)-7,8-dihydroxy-4a,8-dimethyl-4,5,6,7-tetrahydro-3H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-11-5-3-8(13)7-9(11)12(2,15)10(14)4-6-11/h7,10,14-15H,3-6H2,1-2H3/t10-,11+,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORLGUEREMYIFNG-GRYCIOLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1=CC(=O)CC2)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]([C@](C1=CC(=O)CC2)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Oxyphyllenone A and where is it found?

A: this compound is a sesquiterpene compound primarily isolated from the fruits of the Alpinia oxyphylla plant, a traditional Chinese medicinal herb. [, , , ]

Q2: What is known about the structure of this compound?

A: The structure of this compound has been elucidated using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). It is characterized as a noreudesmane-type sesquiterpenoid. [, , ] Further details on its exact molecular formula and spectroscopic data can be found in the referenced research papers.

Q3: Are there any derivatives or structural analogs of this compound reported in the literature?

A: Yes, research has identified several structural analogs of this compound, including Oxyphyllenone B, 4-methoxy-oxyphyllenone A, and Oxyphyllenone C, also found in Alpinia oxyphylla. [, , ] These analogs provide valuable insights into structure-activity relationships and may offer opportunities for developing more potent or selective compounds.

Q4: What analytical techniques are commonly employed for the isolation and characterization of this compound?

A: Researchers typically employ a combination of chromatographic techniques for isolating this compound from Alpinia oxyphylla extracts. These include column chromatography using silica gel, reverse phase C18 silica gel, Sephadex LH-20, and MCI gel. [, ] Structural characterization is achieved through spectroscopic methods like NMR and MS. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.